6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, making it a candidate for drug development and biochemical studies.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The compound is of interest as a complexating agent and in pharmaceuticals . It is less studied, but it is known that nicotinic acid (niacin, vitamin PP) and its derivatives have a wide spectrum of biological activity . Thus, future research could focus on exploring its potential uses in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through various methods. One common approach involves the condensation of acetoacetanilide with methyl cyanoacetate in the presence of a base such as potassium hydroxide . The reaction typically proceeds in ethanol as a solvent under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and carboxylic acid functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine and pyridine derivatives.
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as calcium channels. The compound can bind to these channels and modulate their activity, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- 6-Methyl-4- {1- [2- (4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Uniqueness
6-Methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-methyl-2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-10(9-5-3-2-4-6-9)7-11(13(16)17)12(15)14-8/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDFYJPIUSOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-79-1 |
Source
|
Record name | 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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